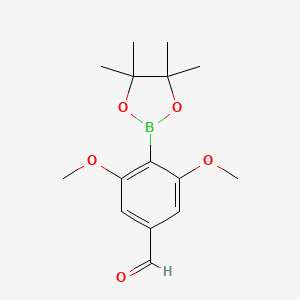
Maleinian sodu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleinian sodu, also known as sodium maleate, is an organic sodium salt derived from maleic acid. It is commonly used as a food acidity regulator and has various applications in the chemical industry. The compound has the molecular formula C4H4O4.xNa and is known for its role in different chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleinian sodu can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form sodium maleate (C4H4O4Na) and water (H2O). The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete neutralization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic acid and sodium hydroxide are mixed in stoichiometric proportions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its solid form. The industrial production methods focus on optimizing yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
Maleinian sodu undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are employed in substitution reactions.
Major Products Formed
Oxidation: Maleic anhydride
Reduction: Succinic acid
Substitution: Various sodium salts depending on the substituting cation
Scientific Research Applications
Maleinian sodu has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings. .
Mechanism of Action
The mechanism of action of maleinian sodu involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in various industrial and biological applications. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability. The molecular targets and pathways involved include metal ion transporters and enzyme active sites .
Comparison with Similar Compounds
Maleinian sodu can be compared with other similar compounds such as:
Sodium fumarate: Both compounds are sodium salts of dicarboxylic acids, but sodium fumarate is derived from fumaric acid, which has a trans configuration, whereas this compound is derived from maleic acid with a cis configuration.
Sodium succinate: This compound is the sodium salt of succinic acid and is formed through the reduction of this compound.
Sodium citrate: Another sodium salt of a carboxylic acid, used widely as a buffering agent and food additive.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a variety of specialized applications .
Properties
IUPAC Name |
sodium;4-hydroxy-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B12508879.png)
![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)
![sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12508886.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)

![1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)



![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)
